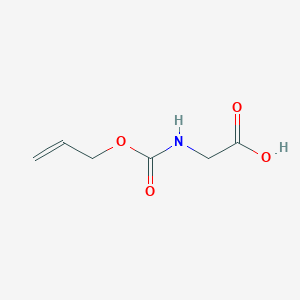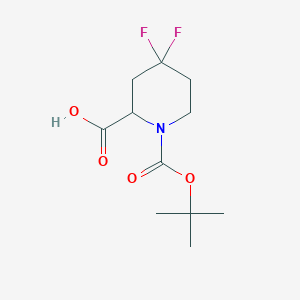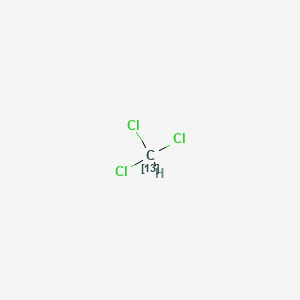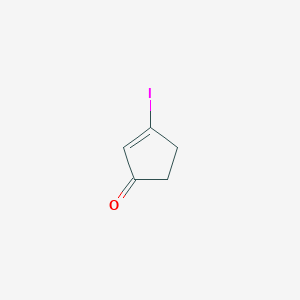
3-Iodo-2-cyclopenten-1-one
Vue d'ensemble
Description
3-iodocyclopent-2-enone is an organic compound with the molecular formula C5H5IO It is a derivative of cyclopentenone, where an iodine atom is substituted at the third position of the cyclopentenone ring
Applications De Recherche Scientifique
3-iodocyclopent-2-enone has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving iodine-containing compounds.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
3-Iodo-2-cyclopenten-1-one is a versatile electrophile . It primarily targets various biochemical entities in the cell, including nucleophiles, silyl enol ethers, and siloxanes . These targets play crucial roles in various biochemical reactions, contributing to the compound’s diverse range of effects.
Mode of Action
The compound interacts with its targets through a variety of addition reactions . For instance, it undergoes conjugate addition with organocopper nucleophiles . It also reacts with silyl enol ethers and siloxanes . Furthermore, it participates in Diels-Alder cycloadditions , a type of pericyclic reaction used in organic synthesis .
Biochemical Pathways
The affected pathways primarily involve the formation of new covalent bonds between the compound and its targets . These reactions can lead to the formation of complex organic structures, affecting downstream biochemical processes.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes with its targets. For instance, its participation in Diels-Alder cycloadditions can lead to the formation of six-membered rings , potentially altering the structure and function of biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodocyclopent-2-enone can be achieved through several methods. One common approach involves the iodination of 2-cyclopenten-1-one. This reaction typically requires the use of iodine (I2) and a suitable oxidizing agent, such as potassium iodide (KI), in an acidic medium. The reaction proceeds under mild conditions and yields the desired product with good efficiency .
Another method involves the use of higher-order stannylcuprate reagents. For example, 3-trimethylstannyl-2-cyclopenten-1-one can be converted to 3-iodocyclopent-2-enone using a stannylcuprate reagent. This method offers a convenient one-pot synthesis and has been demonstrated to be a viable alternative to traditional methods .
Industrial Production Methods
Industrial production of 3-iodocyclopent-2-enone may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-iodocyclopent-2-enone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, thiols, or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding cyclopentenone using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of 3-iodocyclopent-2-enone can yield products such as 3-iodo-2-cyclopenten-1-ol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: 3-Azido-2-cyclopenten-1-one, 3-Thiocyanato-2-cyclopenten-1-one.
Reduction: 2-Cyclopenten-1-one.
Oxidation: 3-Iodo-2-cyclopenten-1-ol.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-one: Lacks the iodine substitution, making it less reactive in certain halogen-mediated reactions.
3-Bromo-2-cyclopenten-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-Chloro-2-cyclopenten-1-one: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
3-iodocyclopent-2-enone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom enhances the compound’s ability to participate in halogen bonding and other iodine-specific interactions, making it valuable in various chemical and biological applications.
Propriétés
IUPAC Name |
3-iodocyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IO/c6-4-1-2-5(7)3-4/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROPXRINRLPOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450459 | |
| Record name | 3-iodo-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61765-46-6 | |
| Record name | 3-iodo-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


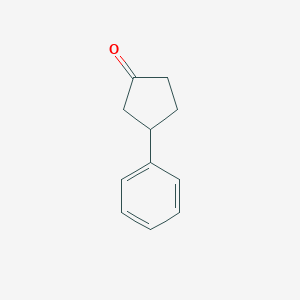
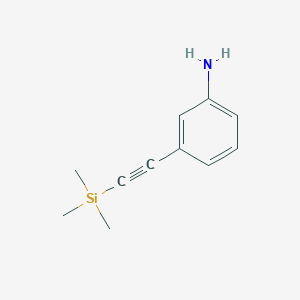
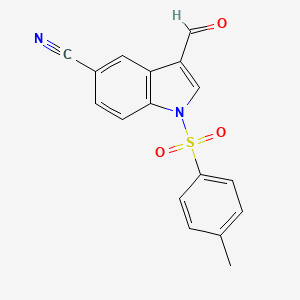
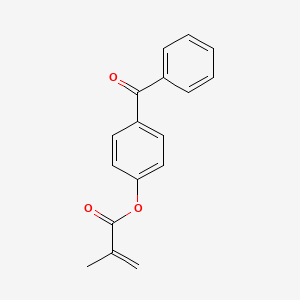
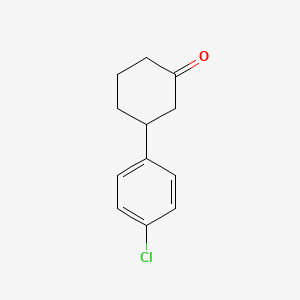
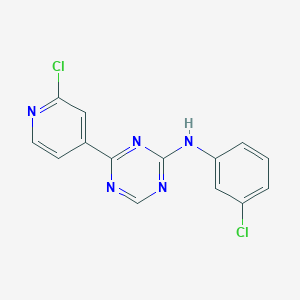
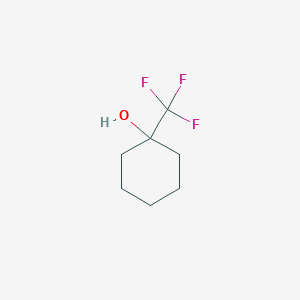
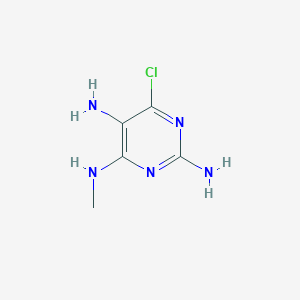


![(2S,4R)-4-hydroxy-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1600112.png)
